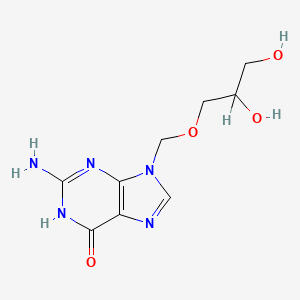
2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one
Cat. No. B601542
Key on ui cas rn:
86357-09-7
M. Wt: 255.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US04816447
Procedure details


A solution of 1.14 g (3.0 mmole) of 2-acetamide-9-(2,3-diacetoxy-1-propoxymethyl)hypoxanthine (VIII) from Step B above was heated at reflux in 40% aqueous methylamine with stirring under N2 for 1 hour and then cooled. TLC (80:20:2 CHCl3 --CH3OH--H2O) showed complete conversion to the title compound (I). The light orange solution was treated with some charcoal and filtered through Super-Cel. Concentration of the filtrate gave a solid which was recrystallized from H2O (adjusted to about pH 6 with a few drops of CH3COOH) to yield 687 mg of cream-colored crystals, mp 246°-247° dec.
Name
2-acetamide 9-(2,3-diacetoxy-1-propoxymethyl)hypoxanthine
Quantity
1.14 g
Type
reactant
Reaction Step One



[Compound]
Name
title compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
C([NH:4][C:5]1[NH:6][C:7](=[O:27])[C:8]2[N:9]=[CH:10][N:11]([CH2:14][O:15][CH2:16][CH:17]([O:23]C(=O)C)[CH2:18][O:19]C(=O)C)[C:12]=2[N:13]=1)(=O)C.C(Cl)(Cl)Cl.CO.C>CN.O>[OH:23][CH:17]([CH2:18][OH:19])[CH2:16][O:15][CH2:14][N:11]1[CH:10]=[N:9][C:8]2[C:7](=[O:27])[NH:6][C:5]([NH2:4])=[N:13][C:12]1=2
|
Inputs


Step One
|
Name
|
2-acetamide 9-(2,3-diacetoxy-1-propoxymethyl)hypoxanthine
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC=1NC(C=2N=CN(C2N1)COCC(COC(C)=O)OC(C)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
[Compound]
|
Name
|
title compound ( I )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under N2 for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Super-Cel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the filtrate gave a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from H2O (adjusted to about pH 6 with a few drops of CH3COOH)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(COCN1C=2N=C(NC(C2N=C1)=O)N)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 687 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

